3-Acetyl-4-iodobenzonitrile
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Overview
Description
3-Acetyl-4-iodobenzonitrile is an organic compound with the molecular formula C9H6INO. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the third position and an iodine atom at the fourth position on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-iodobenzonitrile typically involves the iodination of 3-acetylbenzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the reaction is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-iodobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form various biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions include substituted benzonitriles, carboxylic acids, alcohols, and biaryl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-4-iodobenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetyl-4-iodobenzonitrile and its derivatives involves interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of kinases or modulation of receptor activity .
Comparison with Similar Compounds
3-Acetylbenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
3-Acetyl-4-hydroxybenzonitrile: Contains a hydroxyl group instead of iodine, leading to different chemical properties and applications.
Uniqueness: 3-Acetyl-4-iodobenzonitrile is unique due to the presence of both the acetyl and iodine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the synthesis of complex molecules and pharmaceuticals.
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
3-acetyl-4-iodobenzonitrile |
InChI |
InChI=1S/C9H6INO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 |
InChI Key |
XANOZNUUEQHMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)I |
Origin of Product |
United States |
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